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molecular formula C12H10O4 B8426888 Methyl 3,7-dihydroxy-naphthalene-2-carboxylate

Methyl 3,7-dihydroxy-naphthalene-2-carboxylate

Cat. No. B8426888
M. Wt: 218.20 g/mol
InChI Key: SXEMHNUCWJFSSD-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a solution of 3,7-dihydroxynaphthalene-2-carboxylic acid (4.0 g, 19.6 mmol) in MeOH (80 mL) is added thionyl chloride (10 mL, 136 mmol) and it is stirred at RT for 48 h. The solvent is removed and purified to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:13]([OH:15])=[O:14])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([OH:12])[CH:6]=2.S(Cl)(Cl)=O.[CH3:20]O>>[CH3:20][O:14][C:13]([C:3]1[C:2]([OH:1])=[CH:11][C:10]2[C:5](=[CH:6][C:7]([OH:12])=[CH:8][CH:9]=2)[CH:4]=1)=[O:15]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC=1C(=CC2=CC(=CC=C2C1)O)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(=O)C1=CC2=CC(=CC=C2C=C1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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